![molecular formula C10H19BrO2 B3060709 2-Ethylhexyl bromoacetate CAS No. 68144-73-0](/img/structure/B3060709.png)
2-Ethylhexyl bromoacetate
Overview
Description
2-Ethylhexyl bromoacetate is a chemical compound that is commonly used in organic synthesis . It is an alkylating agent and acylation reagent . It is also known to be a lachrymator and has a fruity, pungent odor .
Molecular Structure Analysis
The molecular formula of 2-Ethylhexyl bromoacetate is C10H19BrO2 . Its average mass is 251.161 Da and its monoisotopic mass is 250.056839 Da .Scientific Research Applications
Comparative Metabolism Studies
- Research has shown that 2-bromoethanol, a compound related to 2-ethylhexyl bromoacetate, undergoes metabolic processes in rats, leading to the formation of various urinary metabolites. This suggests a potential oxidative metabolic pathway for similar compounds, including 2-ethylhexyl bromoacetate (Jones & Wells, 1981).
Synthesis of Vitamin E Analogs
- 2-Ethylhexyl bromoacetate has been utilized in the synthesis of α-tocopherol, a form of Vitamin E, demonstrating its usefulness in synthesizing biologically significant molecules (Sakamoto, Miyazawa, & Kajiwara, 1992).
Reformatsky Reaction in Organic Synthesis
- The compound has been employed in Reformatsky reactions, which are key reactions in organic chemistry for forming β-hydroxy esters. This application highlights its role in synthesizing complex organic molecules (Hayashi, Sugiyama, Toba, & Oguni, 1990).
Novel Organic Compound Development
- Researchers have synthesized novel organic compounds possessing sugar moieties using 2-ethylhexyl bromoacetate, showcasing its utility in developing new biologically active substances (Li, Wang, Li, Su, & Zhao, 2006).
Catalysis and Synthesis
- In a study exploring the synthesis of 2-ethylhexyl mercaptoacetate, 2-ethylhexyl bromoacetate was investigated under various conditions, highlighting its role in catalysis and synthetic processes (Zhou, 2006).
CNS Effect Exploration
- While examining the effects on the central nervous system, researchers synthesized N2-substituted cinnoline derivatives using 2-ethylhexyl bromoacetate. This indicates its potential in neurological research applications (Stańczak, Kwapiszewski, Szadowska, & Pakulska, 1994).
Kinetic Studies in Organic Reactions
- The kinetics of reactions involving 2-ethylhexyl bromoacetate have been studied, providing insights into the behavior of this compound in various chemical reactions (Raghavan & Kalavathy, 1985).
Safety and Hazards
properties
IUPAC Name |
2-ethylhexyl 2-bromoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHUQNLJZDBIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324235 | |
Record name | 2-Ethylhexyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexyl bromoacetate | |
CAS RN |
68144-73-0 | |
Record name | NSC406076 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylhexyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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